Demethoxy Aliskiren Fumarate (2:1)
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Overview
Description
Demethoxy Aliskiren Fumarate (21): is a derivative of Aliskiren, a direct renin inhibitor used primarily for the treatment of hypertension. Aliskiren works by inhibiting the renin-angiotensin-aldosterone system, which plays a crucial role in regulating blood pressure . Demethoxy Aliskiren Fumarate (2:1) is a modified form of Aliskiren, where the methoxy group is removed, and it is combined with fumaric acid in a 2:1 ratio.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Demethoxy Aliskiren Fumarate (2:1) involves several steps, starting from the chiral pool. The key intermediate is derived from l-pyroglutamic acid, which undergoes a series of reactions including hydrogenation, protection, and deprotection steps . The critical step involves the enantioselective hydrogenation catalyzed by a chiral Rh complex, which ensures high enantioselectivity .
Industrial Production Methods: Industrial production of Demethoxy Aliskiren Fumarate (2:1) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent systems to maximize yield and purity. The final product is obtained through crystallization and purification steps .
Chemical Reactions Analysis
Types of Reactions: Demethoxy Aliskiren Fumarate (2:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: Demethoxy Aliskiren Fumarate (2:1) is used in synthetic chemistry as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations .
Biology: In biological research, the compound is used to study the renin-angiotensin-aldosterone system and its role in blood pressure regulation. It serves as a tool to investigate the effects of renin inhibition on various physiological processes .
Medicine: Medically, Demethoxy Aliskiren Fumarate (2:1) is explored for its potential use in treating hypertension and related cardiovascular conditions. Its efficacy and safety profile are subjects of ongoing research .
Industry: In the pharmaceutical industry, the compound is used in the development of new antihypertensive drugs. Its unique properties make it a valuable candidate for drug formulation and delivery studies .
Mechanism of Action
Demethoxy Aliskiren Fumarate (2:1) exerts its effects by inhibiting renin, an enzyme responsible for converting angiotensinogen to angiotensin I. This inhibition leads to a decrease in the production of angiotensin II, a potent vasoconstrictor, thereby reducing blood pressure . The molecular targets include the renin enzyme and the downstream components of the renin-angiotensin-aldosterone system .
Comparison with Similar Compounds
Aliskiren: The parent compound, a direct renin inhibitor used for hypertension treatment.
Demethoxy Aliskiren-d6 Fumarate (21): A labeled analogue used in research to study the pharmacokinetics and metabolism of Demethoxy Aliskiren Fumarate (2:1).
Uniqueness: Demethoxy Aliskiren Fumarate (2:1) is unique due to the removal of the methoxy group, which may alter its pharmacokinetic and pharmacodynamic properties. This modification can lead to differences in bioavailability, efficacy, and safety compared to Aliskiren .
Properties
CAS No. |
1438401-07-0 |
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Molecular Formula |
C33H55N3O9 |
Molecular Weight |
637.815 |
IUPAC Name |
(2S,4S,5S,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C29H51N3O5.C4H4O4/c1-19(2)22(14-21-10-8-11-23(15-21)37-13-9-12-36-7)16-25(30)26(33)17-24(20(3)4)27(34)32-18-29(5,6)28(31)35;5-3(6)1-2-4(7)8/h8,10-11,15,19-20,22,24-26,33H,9,12-14,16-18,30H2,1-7H3,(H2,31,35)(H,32,34);1-2H,(H,5,6)(H,7,8)/b;2-1+/t22-,24-,25-,26-;/m0./s1 |
InChI Key |
SAEZZXYERNPHCU-DZJTYDGLSA-N |
SMILES |
CC(C)C(CC1=CC(=CC=C1)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.C(=CC(=O)O)C(=O)O |
Synonyms |
(αS,γS,δS,ζS)-δ-Amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-γ-hydroxy-3-(3-methoxypropoxy)-α,ζ-bis(1-methylethyl)benzeneoctanamide (2E)-2-Butenedioate (2:1) |
Origin of Product |
United States |
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